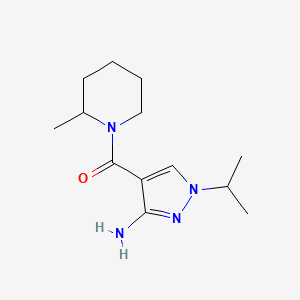![molecular formula C9H18N4 B11739314 [2-(dimethylamino)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739314.png)
[2-(dimethylamino)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンは、ジメチルアミノエチル基が置換されたピラゾール環を特徴とする化合物です。
準備方法
合成ルートと反応条件
[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンの合成は、一般的に、塩基性条件下で1-メチル-1H-ピラゾールと2-(ジメチルアミノ)エチルクロリドを反応させることを伴います。反応は通常、エタノールまたはアセトニトリルなどの有機溶媒中で、水酸化ナトリウムまたは炭酸カリウムなどの塩基を用いて求核置換を促進します。
工業的生産方法
この化合物の工業的生産方法は、同様の合成ルートを大規模に採用する可能性が高いでしょう。これには、収率と純度を最大限に高めるための反応条件の最適化、ならびに効率とスケーラビリティを向上させるための連続フロープロセスの実装が含まれます。
化学反応の分析
反応の種類
[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの試薬を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を用いて行うことができます。
置換: この化合物は、特にジメチルアミノエチル基で求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: エタノールまたはアセトニトリル中の水酸化ナトリウムまたは炭酸カリウム。
生成される主な生成物
酸化: 対応するN-オキシドの生成。
還元: 特定の条件に応じて、アミンまたはアルコールの生成。
置換: さまざまな置換ピラゾールの生成。
科学研究での応用
化学
化学において、[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究において、この化合物は、酵素相互作用と受容体結合の研究におけるリガンドとして使用することができます。金属イオンと安定な錯体を形成する能力により、生体無機化学で有用です。
医学
医薬品化学において、[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンは、新しい治療薬の開発におけるファーマコフォアとしての可能性が探られています。その構造的特徴は、生物学的標的との相互作用に適しており、薬物設計の候補となっています。
産業
産業部門では、この化合物は、特殊化学薬品や材料の合成に使用することができます。その反応性と官能基により、ポリマー、樹脂、その他の高度な材料の製造に適しています。
科学的研究の応用
Chemistry
In chemistry, [2-(dimethylamino)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features are conducive to interactions with biological targets, making it a candidate for drug design.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, resins, and other advanced materials.
作用機序
[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。ジメチルアミノ基は水素結合と静電相互作用に関与することができ、一方、ピラゾール環はπ-πスタッキングと疎水性相互作用に関与することができます。これらの相互作用は、化合物がその標的に結合し、その活性を調節し、望ましい生物学的または化学的効果をもたらすことを促進します。
類似化合物との比較
類似化合物
- [(1-メチル-1H-ピラゾール-5-イル)メチル]アミン
- [(1-メチル-1H-イミダゾール-3-イル)メチル]アミン
- [(1-メチル-1H-トリアゾール-3-イル)メチル]アミン
独自性
類似の化合物と比較して、[(1-メチル-1H-ピラゾール-3-イル)メチル]アミンは、ピラゾール環の特定の置換パターンにより独特です。この独特の構造は、さまざまな用途にとって貴重な化合物にする、明確な化学的および生物学的特性を付与します。
特性
分子式 |
C9H18N4 |
|---|---|
分子量 |
182.27 g/mol |
IUPAC名 |
N',N'-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H18N4/c1-12(2)7-5-10-8-9-4-6-13(3)11-9/h4,6,10H,5,7-8H2,1-3H3 |
InChIキー |
DKUXXWLYRLCTAO-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)CNCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B11739236.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739238.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739239.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11739241.png)

![4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11739249.png)
![1-cyclopentyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739267.png)
![3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11739278.png)
![4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11739284.png)
![2-[3-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11739285.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739286.png)

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739303.png)
![N-[(4-ethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739304.png)
